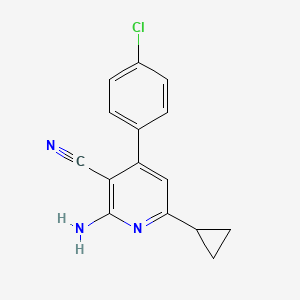

2-amino-4-(4-chlorophenyl)-6-cyclopropylnicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related nicotinonitrile derivatives often involves multi-component reactions, combining malononitrile with different aldehydes, ketones, or similar carbon nucleophiles in the presence of catalysts. For instance, the ultrasound-promoted one-pot synthesis of 2-amino-4,6-diphenylnicotinonitriles illustrates the efficiency of combining malononitrile, aromatic aldehydes, and acetophenone derivatives under sonication, which enhances reaction rates and yields without the need for traditional catalysts (Safari, Banitaba, & Khalili, 2012). Similarly, using cellulose sulfuric acid as a catalyst in aqueous media has been demonstrated as an effective method for synthesizing 2-amino-4,6-diphenylnicotinonitriles, showcasing the role of green chemistry in synthesizing complex organic compounds (Mansoor et al., 2014).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives, including those similar to 2-amino-4-(4-chlorophenyl)-6-cyclopropylnicotinonitrile, can be studied using techniques like X-ray crystallography. These analyses often reveal intricate details about molecular geometry, intramolecular interactions, and the stabilization of the molecule through various electronic effects. For example, studies on related compounds have shown the importance of hydrogen bond interactions in stabilizing the crystal structure and influencing the molecular conformation (Hosseinzadeh et al., 2021).

Chemical Reactions and Properties

Nicotinonitrile derivatives engage in a variety of chemical reactions, influenced by their functional groups. These reactions include cyclization, condensation, and substitution, which can be leveraged to synthesize a wide range of secondary compounds with potential pharmacological activities. The presence of the amino group allows for further functionalization and increases the compound's reactivity towards electrophiles and nucleophiles.

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in chemical synthesis. These properties are influenced by the molecular structure and substituents present on the nicotinonitrile core. Compounds with similar structures have been shown to possess high thermal stability and distinct photophysical properties, indicative of their potential utility in material science applications (Suwunwong et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-4-(4-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-11-5-3-9(4-6-11)12-7-14(10-1-2-10)19-15(18)13(12)8-17/h3-7,10H,1-2H2,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXJTDWBIGBWKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-{(1S*,5R*)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]non-3-yl}acetamide](/img/structure/B5610786.png)

![3-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5610810.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5610815.png)

![2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5610830.png)

![9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5610837.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5610865.png)

![3-{2-oxo-2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]ethyl}imidazolidine-2,4-dione](/img/structure/B5610873.png)